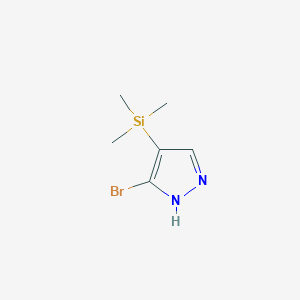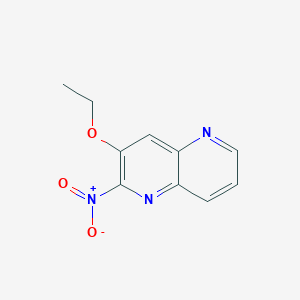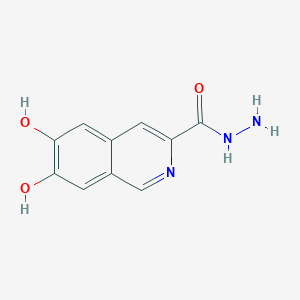
3-Bromo-4-(trimethylsilyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-(trimethylsilyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 3-position and a trimethylsilyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(trimethylsilyl)-1H-pyrazole typically involves the bromination of a pyrazole precursor followed by the introduction of the trimethylsilyl group. One common method involves the reaction of 3-bromo-1H-pyrazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-(trimethylsilyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: The trimethylsilyl group can be involved in cross-coupling reactions, such as Suzuki or Negishi coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used to replace the bromine atom.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce various biaryl compounds.
Applications De Recherche Scientifique
3-Bromo-4-(trimethylsilyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-(trimethylsilyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-(trimethylsilyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrazole ring.
3-Bromo-4-methylpyrazole: Similar but with a methyl group instead of a trimethylsilyl group.
Uniqueness
3-Bromo-4-(trimethylsilyl)-1H-pyrazole is unique due to the presence of both a bromine atom and a trimethylsilyl group on the pyrazole ring. This combination of substituents provides distinct reactivity and potential for diverse applications in chemical synthesis and research.
Propriétés
Numéro CAS |
78907-82-1 |
|---|---|
Formule moléculaire |
C6H11BrN2Si |
Poids moléculaire |
219.15 g/mol |
Nom IUPAC |
(5-bromo-1H-pyrazol-4-yl)-trimethylsilane |
InChI |
InChI=1S/C6H11BrN2Si/c1-10(2,3)5-4-8-9-6(5)7/h4H,1-3H3,(H,8,9) |
Clé InChI |
YJTQAKFGMSDKDP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(NN=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-5-isobutylthieno[2,3-d]pyrimidine](/img/structure/B11883793.png)
![6-Isopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B11883795.png)

![5-Oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11883809.png)


![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11883833.png)
![Ethyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B11883844.png)


![2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11883861.png)



